Evifacotrep - 2413739-88-3

Evifacotrep

Catalog Number: EVT-8370636
CAS Number: 2413739-88-3
Molecular Formula: C18H12ClF4N5O2
Molecular Weight: 441.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Evifacotrep is synthesized through advanced organic chemistry techniques and is categorized under small molecule drugs. Its development is part of ongoing research aimed at finding effective treatments for conditions such as chronic pain and other sensory disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Evifacotrep involves several key steps, typically employing multi-step organic synthesis techniques. The primary methods include:

  1. Reagent Selection: Specific reagents are chosen based on their reactivity and ability to form desired intermediates.
  2. Reaction Conditions: Temperature, pressure, and solvent choice are meticulously controlled to optimize yield and purity.
  3. Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

The synthesis pathway often includes the formation of critical intermediates that undergo further transformations to yield Evifacotrep. Detailed reaction schemes typically illustrate the stepwise approach taken during synthesis.

Molecular Structure Analysis

Structure and Data

Evifacotrep's molecular structure can be represented by its chemical formula, which includes various functional groups that contribute to its pharmacological activity. The compound's three-dimensional conformation is crucial for its interaction with the TRPC5 channel.

  • Molecular Formula: Cx_xHy_yNz_zOw_w (exact values depend on specific structural details).
  • Molecular Weight: Determined through mass spectrometry.
  • Structural Features: Includes specific motifs that enhance binding affinity to target receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Evifacotrep participates in several chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:

  1. Nucleophilic Substitution: Essential for forming specific bonds within the molecule.
  2. Cyclization Reactions: Often used to create cyclic structures that enhance biological activity.
  3. Hydrolysis Reactions: May occur during metabolism, affecting the compound's stability and efficacy.

Each reaction is characterized by specific conditions, including temperature, catalysts, and solvent systems, which are critical for achieving high yields.

Mechanism of Action

Process and Data

The mechanism of action of Evifacotrep involves antagonism of the TRPC5 ion channel. By inhibiting this channel, Evifacotrep modulates calcium influx into cells, which can alter neuronal signaling pathways associated with pain perception and sensory processing.

  • Calcium Signaling Modulation: The blockade of TRPC5 reduces calcium-dependent excitability in neurons.
  • Therapeutic Implications: This modulation may lead to decreased pain sensitivity and improved outcomes in conditions like neuropathic pain.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Solubility in various solvents is assessed to determine formulation options for drug delivery.

Chemical Properties

  • Stability: Stability studies under different environmental conditions (light, temperature) are conducted to ensure efficacy over time.
  • pH Sensitivity: The compound's stability may vary with pH, influencing formulation strategies.

Relevant data from stability studies are crucial for understanding how Evifacotrep behaves under physiological conditions.

Applications

Scientific Uses

Evifacotrep is primarily explored for its applications in:

  • Pain Management: Targeting chronic pain syndromes through modulation of sensory pathways.
  • Neurological Disorders: Investigating its role in treating conditions like fibromyalgia or other sensory processing disorders.
  • Research Tool: Serving as a valuable tool in pharmacological research to study TRPC5 functions and related pathways.
Introduction to Evifacotrep in Contemporary Neuroscience Research

Molecular Target Identification: TRPC5/TRPC4 Channels in Neurological Pathologies

TRPC4 and TRPC5 channels constitute calcium-permeable nonselective cation channels predominantly expressed within corticolimbic brain regions responsible for emotional processing, fear responses, and cognitive functions. Quantitative analysis reveals TRPC4 and TRPC5 collectively represent approximately 65% of all transient receptor potential canonical channel expression in the adult rodent brain, with particularly high density observed in the prefrontal cortex, hippocampus, amygdala, and hypothalamus [8]. These channels function as critical signaling hubs activated downstream of Gq-protein-coupled receptor stimulation and phospholipase C activation, facilitating calcium influx that modulates neuronal excitability, synaptic plasticity, and gene expression profiles [1] [4].

Pathophysiological research implicates dysfunctional TRPC4/TRPC5 signaling in multiple neurological disease states. Elevated expression and hyperactivity of these channels correlate with abnormal fear processing, anxiety-like behaviors, and depression pathophysiology in preclinical models [4] [6]. Genetic ablation studies demonstrate that TRPC4 knockout mice exhibit significantly reduced anxiety behaviors and impaired fear conditioning, while TRPC5 deletion attenuates innate fear responses to predator odors [4]. Beyond psychiatric conditions, TRPC4/TRPC5 channels participate in neurodegenerative processes, including excitotoxic neuronal death following ischemic stroke and calcium dysregulation in Alzheimer's disease pathology [1] [6]. The channels' role extends to modulating neuroinflammatory pathways through astrocyte activation and cytokine production, establishing them as multifaceted therapeutic targets [6].

Table 1: TRPC Subtype Expression and Functional Roles in Neurological Systems

TRPC SubtypeRelative Brain ExpressionKey Neurophysiological FunctionsImplicated Pathologies
TRPC1~12%Neuronal protection, store-operated calcium entryNeurodegeneration, ischemic damage
TRPC3~18%Neurite outgrowth, synaptic transmissionCerebellar ataxia, anxiety
TRPC4~41%Fear conditioning, emotional valence, neuronal excitabilityAnxiety disorders, depression
TRPC5~24%Innate fear responses, growth cone guidanceDepression, epilepsy
TRPC6~5%Neuronal survival, dendritic morphologyStroke, traumatic brain injury

Historical Development of TRP Channel Antagonists as Therapeutic Agents

The therapeutic targeting of transient receptor potential channels represents a fascinating evolution in neuropharmacology, originating from sensory neurobiology discoveries. Seminal research in Drosophila melanogaster identified the transient receptor potential gene mutation causing impaired vision, revealing the founding member of this ion channel superfamily [7]. This breakthrough established the conceptual framework for mammalian transient receptor potential channel investigation, leading to the identification of seven subfamilies comprising 28 distinct channels with diverse activation mechanisms and physiological functions [3] [9].

Early pharmacological efforts concentrated on transient receptor potential vanilloid 1 antagonists following the characterization of capsaicin-sensitive pathways in nociception. Despite promising analgesic effects in preclinical models, clinical development encountered significant challenges, particularly temperature dysregulation and impaired noxious heat sensation [10]. These limitations prompted exploration of alternative transient receptor potential canonical modulators with potentially more favorable therapeutic profiles. The discovery of Pyr3 as a selective TRPC3 inhibitor and subsequent development of ML204 for TRPC4 inhibition established proof-of-concept for subtype-specific transient receptor potential canonical blockade [4]. HC-070 emerged as a dual TRPC4/TRPC5 antagonist demonstrating significant anxiolytic and antidepressant effects in rodent models without affecting locomotor activity, validating this pharmacological approach for neuropsychiatric indications [4].

The clinical translation of transient receptor potential canonical inhibitors achieved a milestone with BI 1358894, a potent TRPC4/5 inhibitor that successfully completed Phase I trials. This compound demonstrated attenuated physiological and psychological responses to anxiety-provoking stimuli in healthy volunteers and modified activation patterns in emotional processing brain regions during functional neuroimaging [4]. These clinical findings established the therapeutic plausibility of TRPC4/5 inhibition and provided impetus for developing next-generation compounds with optimized pharmacokinetic and binding properties.

Table 2: Key Milestones in TRPC Therapeutic Development

Year RangeDevelopment PhaseKey AdvancesRepresentative Compounds
1969-1990Target IdentificationDrosophila trp mutation discovery, mammalian TRPC homology cloningN/A
1991-2005Mechanism ExplorationTRPC calcium signaling characterization, behavioral phenotyping of knockout modelsSKF96365 (non-selective)
2006-2015Selective Inhibitor DevelopmentHigh-throughput screening campaigns, structure-activity relationship studiesPyr3 (TRPC3), ML204 (TRPC4)
2016-PresentClinical TranslationPhase I trials for CNS indications, advanced compound optimizationHC-070, BI 1358894, Evifacotrep

Evifacotrep’s Position in the TRPC Inhibitor Pharmacopeia

Within the expanding landscape of transient receptor potential canonical channel inhibitors, Evifacotrep (developmental code: compound 100 from patent WO2020061162) occupies a distinctive position due to its specific chemical architecture and binding characteristics. The compound features a difluorophenyl pyrazole core linked to a thiazolidine acetonitrile moiety, creating a compact molecular structure with molecular weight of 441.77 g/mol [2] [5]. This configuration enables potent inhibition of both TRPC4 and TRPC5 homomeric channels, as well as TRPC4-TRPC5 heterotetrameric complexes, with half-maximal inhibitory concentration values consistently below 50 nanomolar in recombinant expression systems [2]. Evifacotrep's solubility profile (55 mg/mL in dimethyl sulfoxide) facilitates in vitro and preclinical investigation of TRPC4/TRPC5-mediated signaling without requiring complex formulation approaches [5].

Comparative pharmacological analysis positions Evifacotrep as a significant advancement beyond earlier generation inhibitors. The compound demonstrates approximately 20-fold greater potency than HC-070 in cellular electrophysiology assays measuring TRPC5-mediated currents [4]. Unlike non-selective cation channel blockers such as gadolinium or 2-aminoethoxydiphenyl borate, Evifacotrep maintains selectivity over related transient receptor potential canonical subtypes, particularly TRPC3 and TRPC6, at therapeutic concentrations [1] [2]. This selectivity profile minimizes off-target effects on cardiovascular and renal systems where other transient receptor potential canonical channels significantly contribute to physiological function. Furthermore, Evifacotrep exhibits negligible activity against non-transient receptor potential canonical calcium channels, including voltage-gated calcium channels and store-operated calcium entry complexes, preserving physiological calcium signaling while inhibiting pathological TRPC4/TRPC5 hyperactivity [1] [5].

Current research applications prioritize Evifacotrep for investigating TRPC4/TRPC5 contributions to neurological disease mechanisms. In cellular models, 1 micromolar Evifacotrep significantly inhibits growth and proliferation in TRPC4-overexpressing cell lines, suggesting potential antitumor effects in TRPC4-expressing gliomas [2] [6]. In experimental models of neuropsychiatric conditions, Evifacotrep and related compounds attenuate fear-conditioned freezing and anxiety-like behaviors without sedative side effects [4] [6]. The compound's chemical tractability enables structural optimization for enhanced blood-brain barrier penetration, addressing a significant limitation of earlier TRPC inhibitors. These pharmacological advantages establish Evifacotrep as both a valuable research tool for elucidating TRPC4/TRPC5 neurobiology and a promising lead compound for developing targeted therapeutics against neurological disorders characterized by calcium signaling dysregulation.

Table 3: Comparative Molecular Properties of TRPC4/5 Inhibitors

Molecular PropertyEvifacotrepHC-070ML204BI 1358894
Molecular Weight (g/mol)441.77440.91349.83Not available
TRPC4 IC₅₀ (nM)≤50~1000~500≤100
TRPC5 IC₅₀ (nM)≤50~1100>10,000≤100
TRPC3 Selectivity>100-fold>10-fold>100-fold>100-fold
Chemical Core StructureDifluorophenyl pyrazoleDihydropyrazoleQuinolineNot available
Solubility (DMSO)55 mg/mL>20 mg/mL>20 mg/mLNot available

Properties

CAS Number

2413739-88-3

Product Name

Evifacotrep

IUPAC Name

5-chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-1H-pyridazin-6-one

Molecular Formula

C18H12ClF4N5O2

Molecular Weight

441.8 g/mol

InChI

InChI=1S/C18H12ClF4N5O2/c19-15-13(6-26-27-16(15)29)28-4-3-10-12(7-28)24-8-25-17(10)30-14-2-1-9(20)5-11(14)18(21,22)23/h1-2,5-6,8H,3-4,7H2,(H,27,29)

InChI Key

IQFZADSTVFSHDX-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NN=C4)Cl

Canonical SMILES

C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NN=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.